1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-5-19-11-16-25-23(17-19)27-24(18-29-25)26(20-9-7-6-8-10-20)30-31(27)22-14-12-21(13-15-22)28(2,3)4/h6-18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSHESZZMYETLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under acidic or basic conditions to form the quinoline ring.
Substitution reactions: The tert-butylphenyl and ethyl groups are introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents like halogens, sulfonyl chlorides, or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been shown to inhibit the growth of various cancer cell lines. A study highlighted that certain pyrazole derivatives act as effective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in the proliferation of cancer cells .
Anti-inflammatory Properties
Several derivatives of pyrazoloquinolines have demonstrated anti-inflammatory effects. In particular, compounds similar to the target molecule have been evaluated for their ability to reduce inflammation in murine models . These findings suggest that this compound may also possess similar therapeutic benefits.
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have been explored extensively. Studies have reported that these compounds exhibit activity against various bacterial strains. The structural characteristics of this compound may contribute to its potential effectiveness against pathogens .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted hydrazines and appropriate aromatic aldehydes or ketones.
- Cyclization Techniques : Cyclization methods are crucial for forming the pyrazoloquinoline core. Techniques such as microwave-assisted synthesis can enhance yield and reduce reaction times .
Case Studies
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of several pyrazoloquinoline derivatives, including those resembling this compound. The results indicated significant inhibition of tumor cell proliferation in vitro and in vivo models, suggesting a promising avenue for cancer treatment development .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory diseases, researchers tested various pyrazoloquinoline derivatives for their efficacy against inflammatory markers in cellular assays. The findings revealed that certain derivatives effectively reduced levels of pro-inflammatory cytokines, highlighting their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:
- 1-(4-methylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 1-(4-phenoxyphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
These similar compounds share the core pyrazoloquinoline structure but differ in the substituents attached to the phenyl rings. The uniqueness of this compound lies in its specific tert-butyl and ethyl substitutions, which can influence its chemical reactivity, biological activity, and physical properties.
Biological Activity
1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize available information regarding its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the tert-butyl and ethyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, studies have shown that compounds within the pyrazoloquinoline class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazoloquinoline derivatives. For instance:
- In vitro Studies : In a study examining various derivatives, it was found that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Case Study : A specific case involving this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have been documented in various studies:
- Bacterial Inhibition : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The zones of inhibition ranged from 15 mm to 25 mm depending on concentration .
- Fungal Activity : In antifungal assays, the compound showed effectiveness against Candida species with inhibition percentages exceeding 50% at higher concentrations. This suggests potential for development as an antifungal agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Tert-butyl, ethyl groups | Low micromolar IC50 | Moderate inhibition |
| 1-(4-methylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | Methyl groups | Higher IC50 | Lower inhibition |
| 1-(4-chlorophenyl)-8-propyl-3-phenylnaphtho[2,3-d]pyrazole | Chlorine substituent | Moderate IC50 | High inhibition |
This table highlights how structural modifications influence biological activity.
Q & A
Q. SAR Optimization Strategies :
- Hydrophobic Substituents : tert-Butyl and ethyl groups enhance membrane permeability (logP >3.5) .
- Electron-Withdrawing Groups : Trifluoromethyl at the 8-position improves metabolic stability (t₁/₂ >4 hrs in liver microsomes) .
Key Table : CB2 Affinity Data
| Derivative | R₁ (Position 1) | R₂ (Position 8) | CB2 Ki (nM) | CB1/CB2 Selectivity |
|---|---|---|---|---|
| ELND006 | Cyclopropyl | Trifluoromethyl | 8.2 | >500 |
| ELND007 | Cyclopropyl | Ethyl | 14.5 | >300 |
| Compound 43 | Adamantanylmethyl | - | 12.0 | >100 |
How can contradictory biological activity data (e.g., β-glucuronidase inhibition vs. cytotoxicity) be systematically addressed?
Advanced Research Focus
Contradictions arise from off-target effects or assay conditions. Mitigation strategies:
- Dose-Response Curves : Test compounds across 5-log concentrations (1 nM–100 µM) to differentiate specific vs. nonspecific inhibition .
- Counter-Screening : Use HEK293 (non-cancer) vs. HT-29 (colon cancer) cells to isolate β-glucuronidase inhibition (e.g., IC₅₀ = 0.8 µM in HT-29 vs. IC₅₀ >50 µM in HEK293) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., GROMACS) to identify residues critical for binding (e.g., Glu413 in β-glucuronidase) .
What crystallographic software and parameters are critical for refining hydrogen-bonding networks in pyrazoloquinoline derivatives?
Basic Research Focus
SHELX programs are industry standards:
- SHELXL : Refine anisotropic displacement parameters (ADPs) and hydrogen-bond geometries. Typical settings:
- Crystal Growth : Slow evaporation from DMSO/EtOH (1:3) yields diffraction-quality crystals .
Example : For 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl derivatives, intermolecular C–H···N bonds (2.89 Å) stabilize the lattice .
How can electrochemical synthesis methods improve sustainability in pyrazoloquinoline production?
Advanced Research Focus
Electrochemical pathways reduce reliance on toxic reagents:
- Anodic Oxidation : Generate reactive intermediates (e.g., N-centered radicals) for C–N bond formation. For example, constant potential electrolysis (1.2 V vs. Ag/AgCl) in acetonitrile yields pyrazoloquinolines with 80% Faradaic efficiency .
- Solvent Optimization : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance conductivity and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
